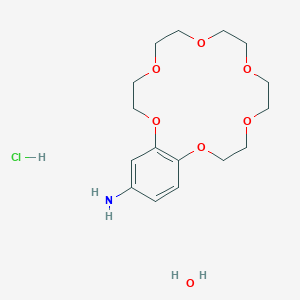![molecular formula C17H16Br2N4O5S B15341697 5-[4-[bis(2-bromoethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide CAS No. 32868-88-5](/img/structure/B15341697.png)
5-[4-[bis(2-bromoethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-[bis(2-bromoethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of bis(2-bromoethyl)amino groups, a phenylsulfanyl moiety, and dinitrobenzamide functionality
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-[bis(2-bromoethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The nitration of a suitable aromatic precursor to introduce nitro groups.
Amination: Introduction of bis(2-bromoethyl)amino groups through nucleophilic substitution reactions.
Thioether Formation: Formation of the phenylsulfanyl moiety via a thiolation reaction.
Amidation: Final amidation step to form the benzamide structure.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, appropriate solvents, and temperature control to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, minimizing waste, and ensuring cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to achieve these goals.
Analyse Des Réactions Chimiques
Types of Reactions
5-[4-[bis(2-bromoethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions involving the bis(2-bromoethyl)amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Thiolated or aminated derivatives.
Applications De Recherche Scientifique
5-[4-[bis(2-bromoethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-[4-[bis(2-bromoethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide involves its interaction with specific molecular targets. The bis(2-bromoethyl)amino groups can form covalent bonds with nucleophilic sites in proteins or DNA, leading to inhibition of biological processes. The dinitrobenzamide moiety may also contribute to its activity by generating reactive intermediates that can further interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-[4-[bis(2-chloroethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide
- 5-[4-[bis(2-iodoethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide
Uniqueness
5-[4-[bis(2-bromoethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide is unique due to the presence of bis(2-bromoethyl)amino groups, which impart distinct reactivity and biological activity compared to its chloro and iodo analogs. The combination of these functional groups with the phenylsulfanyl and dinitrobenzamide moieties makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
32868-88-5 |
|---|---|
Formule moléculaire |
C17H16Br2N4O5S |
Poids moléculaire |
548.2 g/mol |
Nom IUPAC |
5-[4-[bis(2-bromoethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide |
InChI |
InChI=1S/C17H16Br2N4O5S/c18-5-7-21(8-6-19)11-1-3-12(4-2-11)29-16-9-13(17(20)24)14(22(25)26)10-15(16)23(27)28/h1-4,9-10H,5-8H2,(H2,20,24) |
Clé InChI |
SISHGZYFKJECIW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N(CCBr)CCBr)SC2=C(C=C(C(=C2)C(=O)N)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


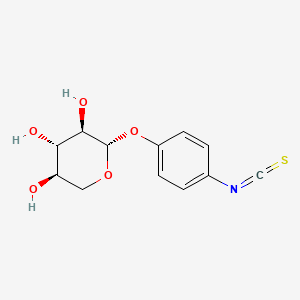
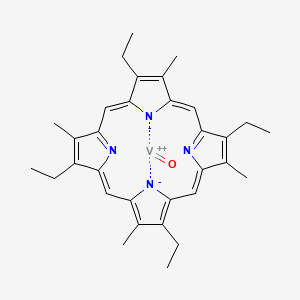
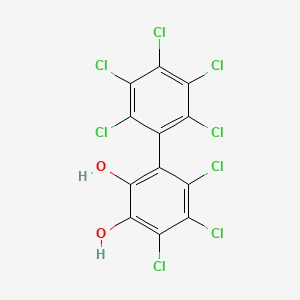
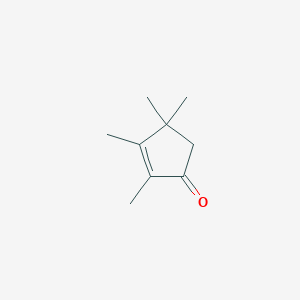
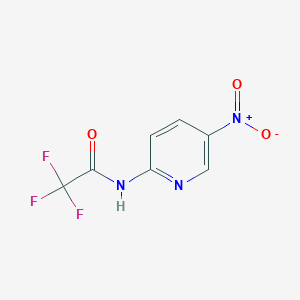
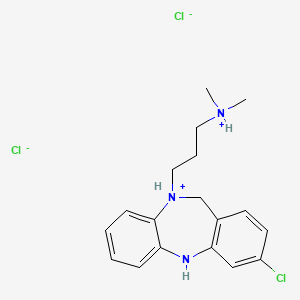

![4-[4-(4-cyanophenyl)-2,5-difluorophenyl]benzonitrile](/img/structure/B15341663.png)
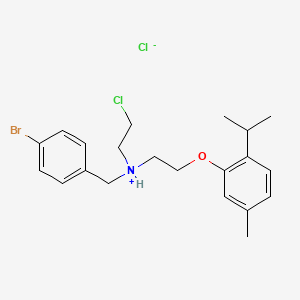
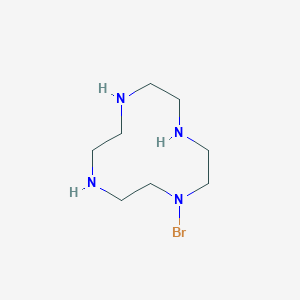
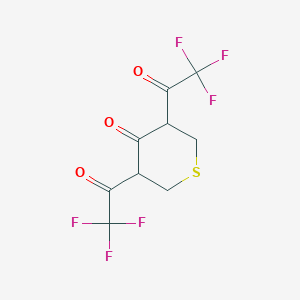
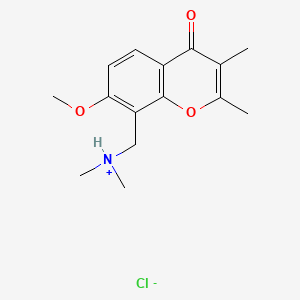
![[1-(3,4,5-trimethoxyphenyl)propan-2-ylamino]azanium;chloride](/img/structure/B15341701.png)
